Epiprednisolone

Pharmaceutical Analysis Quality Control Regulatory Science

Accurate quantitation of Prednisolone EP Impurity F is mandatory for ANDA filing and batch release, yet sourcing the authentic 11α-epimer reference standard remains a persistent bottleneck for QC laboratories. • Pharmacopoeial Identity: Chemically confirmed as 11α,17,21-trihydroxypregna-1,4-diene-3,20-dione per EP monograph. Supplied with full characterization data (COA, MS, NMR, HPLC) traceable to EP/USP standards for regulatory submission. • Method-Ready Selectivity: Enables critical resolution from the prednisolone API peak in HPLC system suitability-a non-negotiable parameter for method validation acceptance per pharmacopoeial impurity limits (NMT 0.5%). • Supply Assurance: Certified reference material available from stock with ambient-temperature shipping for immediate global dispatch, supporting uninterrupted commercial production and stability testing programs.

Molecular Formula C21H28O5
Molecular Weight 360.4 g/mol
CAS No. 600-90-8
Cat. No. B046325
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEpiprednisolone
CAS600-90-8
Synonyms11α,17,21-Trihydroxy-pregna-1,4-diene-3,20-dione;  11α,17,21-Trihydroxy-1,4-pregnadiene-3,20-dione;  Prednisolone Impurity F
Molecular FormulaC21H28O5
Molecular Weight360.4 g/mol
Structural Identifiers
SMILESCC12CC(C3C(C1CCC2(C(=O)CO)O)CCC4=CC(=O)C=CC34C)O
InChIInChI=1S/C21H28O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h5,7,9,14-16,18,22,24,26H,3-4,6,8,10-11H2,1-2H3/t14-,15-,16+,18+,19-,20-,21-/m0/s1
InChIKeyOIGNJSKKLXVSLS-MKIDGPAKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Epiprednisolone: Identity & Definition


Epiprednisolone (CAS 600-90-8) is an 11-alpha epimer of prednisolone, chemically defined as 11α,17,21-trihydroxypregna-1,4-diene-3,20-dione [1]. It is explicitly defined in the European Pharmacopoeia (EP) as 'Prednisolone EP Impurity F' [2]. Its primary use is not as a therapeutic agent but as a critical analytical standard for the quality control, method validation, and stability testing of prednisolone drug products [3]. As a stereoisomer of the active pharmaceutical ingredient (API) prednisolone, its presence and quantitation are key to ensuring drug purity, safety, and efficacy [4].

Designation Prednisolone EP Impurity F (certified reference standard)
Role Analytical standard for impurity profiling and method validation
Stereochemistry 11α-epimer with distinct stereochemistry from active 11β-form

Why Epiprednisolone Cannot Be Substituted


The 11α-hydroxy configuration in Epiprednisolone (11-epi-Prednisolone) results in significantly reduced biological activity compared to prednisolone, which contains a critical 11β-hydroxy group for glucocorticoid receptor (GR) activation [1]. This makes the two stereoisomers non-interchangeable. Using prednisolone or another glucocorticoid like methylprednisolone or dexamethasone as a substitute for Epiprednisolone in analytical methods would be scientifically invalid, as they lack the required stereochemistry for accurate identification and quantitation of this specific impurity. The acceptance criteria for Prednisolone EP Impurity F are defined in pharmacopoeias (e.g., a maximum limit of 0.5% in drug substance) , mandating the use of the authentic, certified reference standard for compliance [2].

Stereochemistry mismatch 11α-hydroxy configuration lacks glucocorticoid receptor activation; substitution may compromise method accuracy.
Pharmacopoeial requirement Only authenticated Epiprednisolone (Impurity F) meets EP monograph acceptance criteria for identity.
Method invalidation Using prednisolone or other corticoids as surrogate would invalidate impurity quantification and regulatory compliance.

Epiprednisolone as a Critical Quality Attribute


Regulatory Designation as Impurity F

Epiprednisolone's identity is formally recognized and defined in the European Pharmacopoeia (EP) as 'Prednisolone EP Impurity F' [1]. This regulatory designation distinguishes it from other prednisolone-related impurities (A, B, C, etc.) and requires specific analytical methods for its separation and quantitation in drug substance and product [2]. In contrast, closely related analogs like methylprednisolone or dexamethasone are not defined as impurities of prednisolone and are therefore not relevant comparators for this analytical purpose.

Regulatory Designation
Class-level inference
Prednisolone EP Impurity F
Qualitative regulatory definition
Requires certified reference standard for QC method development.
Source review; EP monograph context.
Pharmaceutical Analysis Quality Control Regulatory Science

C-11 Stereochemistry and Reduced Potency

The defining structural difference between prednisolone and Epiprednisolone is the stereochemistry of the hydroxyl group at the C-11 position of the steroid ring. Prednisolone has a 11β-hydroxy group, which is essential for high-affinity binding and activation of the glucocorticoid receptor [1]. In contrast, Epiprednisolone has an 11α-hydroxy group [2], a stereochemical inversion that is reported to significantly reduce its anti-inflammatory potency compared to prednisolone [1]. This structural difference has been shown to impact binding kinetics, with studies observing that steroids with an 11α-hydroxyl group show no change in dissociation rates in deuterium oxide, unlike those with an 11β-hydroxyl group [3].

C-11 Stereochemistry
Class-level inference
11α-hydroxy (Epiprednisolone) vs. 11β-hydroxy (Prednisolone)
Reported lower binding potency
Supports impurity classification; inactive epimer context.
GR binding kinetics context; data to verify.
Structure-Activity Relationship Stereochemistry Glucocorticoid Receptor

Acceptance Limit for Impurity F

For prednisolone drug substance, a specific acceptance criterion is established for the Epiprednisolone impurity. According to a vendor's product specification sheet for prednisolone, the limit for Impurity F Content (11-epi-prednisolone) is set at a maximum of 0.5% . This quantitative limit provides a clear, measurable target for quality control. This is distinct from other related substances, such as hydrocortisone (Impurity A) or prednisone (Impurity B), which may have different or no specified limits in the same context.

Acceptance Limit
Supporting evidence
NMT 0.5% (11-epi-Prednisolone) in drug substance
Quantitative target for batch release testing.
Supplier specification; source to verify.
Pharmaceutical Quality Control Regulatory Compliance Impurity Profiling

Epiprednisolone Application Scenarios


HPLC Method Development and Validation

Analytical scientists developing or validating a new high-performance liquid chromatography (HPLC) method for prednisolone drug substance or product require Epiprednisolone as a key component of the system suitability solution. The method must demonstrate resolution between the prednisolone API peak and the closely eluting Epiprednisolone (Impurity F) peak, a separation critical for method accuracy and regulatory acceptance .

QC Release Testing for Prednisolone

Quality control laboratories in generic pharmaceutical companies must procure and use a certified reference standard of Epiprednisolone for the batch release testing of prednisolone. This is a requirement for Abbreviated New Drug Applications (ANDA) and ongoing commercial production to verify that the level of Impurity F does not exceed the pharmacopoeial limit (e.g., NMT 0.5%) [1].

Corticosteroid SAR Studies

Researchers investigating the structure-activity relationships (SAR) of glucocorticoids can use Epiprednisolone as a tool compound. Its defined stereochemistry at the C-11 position (11α-hydroxy) serves as an important negative control when compared to the active 11β-hydroxy epimer (prednisolone). This allows for the precise quantification of how the C-11 stereochemistry affects receptor binding, biological potency, and metabolic stability [2].

Application
Selection Property
Validation Focus
HPLC Method Development & Validation
Chromatographic resolution from prednisolone API
System suitability; peak purity criteria
QC Release Testing of Prednisolone
Impurity F quantitation capability
Compliance with pharmacopoeial impurity limit
Corticosteroid SAR Studies
11α-epimer as negative control
Receptor binding and activity differentiation

Technical Documentation Hub

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